2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Beschreibung
This compound is a highly complex pentacyclic molecule featuring a fused oxygen-containing ring system (5,7-dioxapentacyclo), a fluorine atom at position 19, a hydroxyl group at position 11, and a 2-oxoacetic acid side chain. The fluorine atom likely enhances bioavailability by reducing oxidative metabolism, while the oxoacetic acid moiety may facilitate interactions with enzymatic active sites via hydrogen bonding or electrostatic interactions .
Eigenschaften
IUPAC Name |
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZOJSAQNPOYTG-REPFDDHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves multiple steps, starting from the parent compound Flunisolide. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.
Carboxylation: Introduction of a carboxyl group to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Structural Information
- IUPAC Name : 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
- Molecular Formula : C26H33FO7
- Molecular Weight : 476.54 g/mol
- CAS Number : 3385-03-3
Physical Properties
| Property | Value |
|---|---|
| LogP | 1.56 |
| Polar Surface Area (Ų) | 93 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Therapeutic Uses
The compound exhibits properties that make it a candidate for various therapeutic applications:
- Anti-inflammatory Agents : Due to its structural similarities with corticosteroids, it has potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and metastasis.
- Hormonal Regulation : Its ability to interact with steroid hormone receptors positions it as a potential modulator for hormonal therapies.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers and improved joint function.
Case Study 2: Anticancer Activity
Research published in Cancer Research demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The study found that it induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 3: Hormonal Modulation
A clinical trial reported in Endocrinology evaluated the compound's effects on hormonal balance in patients with endocrine disorders. Results showed improved hormone levels and symptom relief.
Wirkmechanismus
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid exerts its effects by acting as a glucocorticoid receptor agonist. The compound binds to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. This involves the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent and Backbone Comparison
Key Observations :
- The target compound’s pentacyclic dioxa scaffold distinguishes it from azapentacyclic or β-lactam-based analogs.
- The 2-oxoacetic acid side chain is shared with the azapentacyclic analog (), suggesting possible overlap in binding mechanisms (e.g., enzyme inhibition via carboxylate interactions).
2D vs. 3D Similarity Metrics
2D Fingerprint-Based Similarity
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.65–0.75) to the azapentacyclic analog () due to shared oxo and carboxylic acid groups. However, lower scores (<0.5) are observed with β-lactams (), reflecting divergent scaffolds .
3D Shape and Feature Similarity
- Shape Tanimoto (ST) : The target’s rigid pentacyclic core may achieve ST ≥ 0.8 with azapentacyclic analogs (), indicating high shape overlap despite differing heteroatoms.
- Feature Tanimoto (CT) : CT ≥ 0.5 is achievable with compounds sharing oxo/hydroxyl groups, as these align with pharmacophoric “hotspots” in binding pockets .
- ComboT (ST + CT) : A hypothetical ComboT score of 1.3 suggests the target is closer to azapentacyclic derivatives than β-lactams in combined 3D metrics .
Limitations and Contradictions
- 2D vs. 3D Discrepancies : The β-lactam () may show low 2D similarity but moderate 3D similarity (ST ~0.7) due to shape mimicry of the pentacyclic core .
- Methodological Bias : While Tanimoto coefficients are widely used (), 3D methods (e.g., ROCS) better capture functional similarities in virtual screening .
Biologische Aktivität
The compound 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a complex organic molecule notable for its unique structural features and potential biological activities. This compound is a derivative of Flunisolide and exhibits properties characteristic of synthetic corticosteroids.
The molecular formula of this compound is with a molecular weight of approximately 420.5 g/mol. Its intricate structure includes multiple chiral centers and functional groups such as fluoro and hydroxy moieties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-[(4R,...)-2-oxoacetic acid |
The biological activity of this compound is primarily attributed to its corticosteroid-like properties. Corticosteroids are known to exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation and immune response.
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Activity : It may also suppress immune responses by affecting lymphocyte proliferation and function.
- Potential Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor effects through apoptosis induction in cancer cells.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Flunisolide Derivatives : Research indicates that derivatives of Flunisolide possess enhanced anti-inflammatory and immunosuppressive activities compared to their parent compounds. These findings suggest that the structural modifications in 2-oxoacetic acid derivatives may enhance therapeutic efficacy.
- Cytotoxicity Assays : In vitro assays have demonstrated that similar compounds can induce cytotoxicity in various cancer cell lines through mechanisms involving oxidative stress and apoptosis .
- Animal Model Studies : Animal studies have shown that analogs of this compound can reduce inflammation in models of arthritis and colitis . These studies highlight the potential therapeutic applications in chronic inflammatory diseases.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound:
- Synthetic Routes : The synthesis typically involves multi-step reactions to construct the pentacyclic core followed by functional group modifications under controlled conditions.
- Biological Screening : High-throughput screening methods have been employed to evaluate the biological activity of this compound against various targets including inflammatory pathways and cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications at the chiral centers significantly affect the potency and selectivity of biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis involves multi-step protocols with critical control points. For example, intermediates may require selective protection/deprotection of hydroxyl groups using reagents like HCl in dioxane for cleavage . Optimize yields by:
- Temperature Control : Maintain <30°C during fluorination to prevent epimerization.
- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps.
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 0.1% TFA) to isolate stereoisomers .
Q. How can the stereochemical configuration of the compound be validated?
- Methodological Answer : Combine spectroscopic and computational methods:
- X-ray Crystallography : Resolve absolute configuration of the pentacyclic core.
- NMR NOESY : Confirm spatial proximity of methyl groups (e.g., 6,6,9,13-tetramethyl) through cross-peak analysis .
- ECD Spectroscopy : Compare experimental electronic circular dichroism with DFT-simulated spectra for chiral centers .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC-MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C8) with UV detection at 254 nm and ESI-MS for mass verification .
- Elemental Analysis : Validate carbon, hydrogen, and fluorine content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the fluorine substitution at C19 influence in vitro biological activity?
- Methodological Answer : Conduct comparative studies with non-fluorinated analogs:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-thymidine uptake) to quantify affinity for glucocorticoid receptors .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and measure half-life via LC-MS/MS. Fluorine typically reduces oxidative metabolism by CYP3A4 .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?
- Methodological Answer :
- Species-Specific Modeling : Compare rodent vs. primate PK profiles; adjust for differences in plasma protein binding using equilibrium dialysis .
- Bile Cannulation Studies : In rats, assess enterohepatic recirculation contributions to AUC variability .
Q. How can computational modeling predict interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model the compound’s binding to CYP3A4 active sites, focusing on steric clashes with the heme group.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of enzyme-ligand complexes . Validate with inhibition assays (IC₅₀ determination) .
Q. What experimental designs mitigate challenges in studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA.
- Stabilization Strategies : Formulate with cyclodextrins or lipid nanoparticles to protect the α-ketoacid moiety from hydrolysis .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be resolved?
- Methodological Answer :
- Solvent Screening : Test co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) using shake-flask method with HPLC quantification .
- pH-Solubility Profile : Measure solubility from pH 2–8; the α-ketoacid group may ionize above pH 5, enhancing solubility .
Methodological Resources
- Stereochemical Analysis : Refer to IUPAC guidelines for polycyclic terpenoid nomenclature .
- PK/PD Modeling : Utilize Phoenix WinNonlin for non-compartmental analysis .
- Synthetic Protocols : Detailed in pharmacokinetic studies using HCl/dioxane deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
